molecular formula C10H10N2O3 B2485301 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one CAS No. 1022964-42-6

8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one

Cat. No. B2485301
CAS RN: 1022964-42-6
M. Wt: 206.201
InChI Key: CXOVXZHJOPYFLG-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of benzazepine derivatives, including the nitro-substituted variants, involves several key steps that ensure the introduction of the nitro group at the desired position on the benzazepine core. For instance, a novel class of 1,7-disubstituted tetrahydrobenzazepine derivatives has been synthesized, showing the versatility of the benzazepine scaffold in incorporating various functional groups, including nitro groups, for selective inhibition of human enzymes (Annedi et al., 2012). Furthermore, solid-phase synthesis techniques have been developed for the preparation of tetrahydrobenzazepin-5-ones, indicating the adaptability of synthesis methods for creating compounds with complex substitutions (Lemrová & Soural, 2012).

Molecular Structure Analysis The molecular structure of benzazepines, including those with nitro substitutions, has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure and crystallographic data of certain tetrahydro-1H-benzazepin derivatives have been reported, showcasing the impact of substitutions on the conformation and overall structure of these molecules (Macías et al., 2011).

Chemical Reactions and Properties Nitro-substituted benzazepines undergo various chemical reactions that reflect their reactivity and potential for further functionalization. Nitration reactions, for example, have been explored for different benzazepine derivatives, highlighting the regioselectivity and outcomes based on the substitution patterns present on the benzazepine ring (Solomko et al., 1978).

Scientific Research Applications

Synthesis and Structural Analysis

Efficient Synthesis and Spectroscopic Analysis The compound 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one has been synthesized with great specificity. The process involves reacting corresponding 1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1"-cycloalkanes] with potassium nitrate and concentrated H2SO4. The stereochemical configuration of these compounds was thoroughly analyzed using spectroscopic data and X-ray crystallography, revealing a preferred chair conformation of the azepine ring in solution (Varlamov et al., 2001).

X-ray Diffraction Data X-ray powder diffraction patterns have been obtained for compounds related to this compound, providing detailed insights into their crystalline structures. For instance, specific derivatives were found to crystallize in orthorhombic and monoclinic systems, with refined unit-cell parameters providing a detailed understanding of their molecular geometry (Macías et al., 2011).

Chemical Synthesis and Applications

Novel Inhibitors Design 1,7-Disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives, related to this compound, have been synthesized and evaluated as human nitric oxide synthase (NOS) inhibitors. These studies led to the identification of potent and highly selective inhibitors of human neuronal NOS, with potential therapeutic applications demonstrated in in vivo models (Annedi et al., 2012).

Microwave-Assisted Synthesis The microwave-assisted condensation method has been employed for synthesizing nitro-substituted tetrahydropyridoazepines, showcasing a highly efficient method for creating these compounds. This technique allows the regioselective synthesis of various azepine derivatives, highlighting the versatility and efficiency of this approach in chemical synthesis (Schultz et al., 2010).

properties

IUPAC Name

8-nitro-1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-4-2-7-1-3-9(12(14)15)5-8(7)6-11-10/h1,3,5H,2,4,6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOVXZHJOPYFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., 1,2,4,5-tetrahydro-benzo[c]azepin-3-one (1 g, 6.2 mmol) was added to fuming nitric acid (3 mL) and the mixture was slowly warmed up to 25° C. during 1 h. The mixture was stirred at ambient temperature for 1 h and poured onto ice. The mixture was extracted with dichloromethane (3×50 mL), dried with sodium sulfate, filtered and concentrated in vacuo. The crude mixture was then recrystallized from dichloromethane/hexane to give 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one (0.2 g). 1H NMR (300 MHz, CDCl3) δ 8.12 (dd, 1H), 8.03 (d, 1H), 7.37 (d, 1H), 4.47 (d, 2H), 3.2 (m, 2H), 2.8 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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